molecular formula C20H16ClN3S B3400577 2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1040663-50-0

2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B3400577
CAS No.: 1040663-50-0
M. Wt: 365.9 g/mol
InChI Key: JZJVRSOEDURQPR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl group at position 2 and a (3-methylbenzyl)thio group at position 4. The pyrazolo[1,5-a]pyrazine core is a bicyclic heteroaromatic system with two fused rings (pyrazole and pyrazine), offering a versatile scaffold for medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-3-2-4-15(11-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVRSOEDURQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.

    Attachment of the (3-methylbenzyl)thio group: This can be done via a thiolation reaction, where a thiol group is introduced to the pyrazolopyrazine core.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The pyrazolo[1,5-a]pyrazine scaffold, to which this compound belongs, has been explored for its anticancer properties. Research indicates that derivatives of this scaffold can act as inhibitors for various kinases involved in cancer progression. For example, compounds similar to 2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine have been synthesized and tested for their ability to inhibit AMP-activated protein kinase (AMPK), a target in cancer therapy due to its role in cellular energy homeostasis and metabolism .

2. Neuroprotective Effects
Studies have also suggested that pyrazolo[1,5-a]pyrazines may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Research has shown that certain derivatives can mitigate oxidative damage in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrazolo[1,5-a]pyrazines make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of sulfur into the structure enhances charge transport properties, making these compounds valuable for developing high-efficiency electronic devices .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated that derivatives inhibit AMPK, showing promise as anticancer agents.
NeuroprotectionFound that certain pyrazolo[1,5-a]pyrazine derivatives reduce oxidative stress in neuronal cells.
Electronic PropertiesHighlighted the potential use of these compounds in OLEDs due to their favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features, molecular properties, and synthesis insights of 2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine with related derivatives:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 4-Chlorophenyl (3-Methylbenzyl)thio C20H16ClN3S ~365.9 - Enhanced lipophilicity due to chloro and methyl groups.
- Steric bulk from 3-methylbenzyl may influence binding interactions.
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine 4-Chlorophenyl (4-Methylbenzyl)thio C20H16ClN3S ~365.9 - Structural isomer of target compound.
- 4-Methylbenzyl group may reduce steric hindrance compared to 3-methyl substitution.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl (3-Fluorobenzyl)thio C20H16FN3OS 365.4 - Methoxy group increases electron density; fluoro substitution enhances metabolic stability.
- Lower logP than chloro analogs due to polar methoxy group.
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl (3-Fluorobenzyl)thio C21H17ClFN3OS ~414.9 - Ethoxy group improves solubility but may reduce membrane permeability.
- Dual chloro/fluoro substitution enhances halogen bonding potential.
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl Thioacetamide-linked methylthiophenyl C22H18ClN5OS2 492.0 - Acetamide group introduces hydrogen-bonding capacity.
- Methylthio group increases sulfur-mediated interactions. Higher molecular weight may impact bioavailability.
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylthio C20H17N3S 331.4 - Methyl group at position 2-phenyl alters steric profile.
- logP = 4.23 indicates moderate lipophilicity.

Key Structural and Functional Differences

In contrast, the 4-methylbenzyl isomer offers a more linear structure, possibly improving target engagement.

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy (in ) and ethoxy (in ) substituents enhance solubility but reduce lipophilicity compared to chloro groups. The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the aromatic system and enhancing membrane permeability.

Biological Activity

2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrazine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H16ClN3S
  • Molecular Weight : 365.89 g/mol
  • CAS Number : 1040663-50-0

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, a chlorophenyl group, and a thioether linkage with a 3-methylbenzyl substituent. These structural elements contribute to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, potentially leading to reduced tumor growth.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxic Effects : In vitro studies have shown that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases and modulation of p53 pathways, leading to increased apoptosis rates .
CompoundCell LineIC50 (µM)Mechanism
3bMCF-7< 10Caspase activation
3bMDA-MB-231< 15ROS generation

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Activity

Some studies suggest that related pyrazole compounds exhibit antimicrobial effects against various pathogens. The presence of the thioether group may enhance this activity by facilitating interactions with microbial targets .

Case Studies

  • Breast Cancer Study : A study investigated the anticancer effects of pyrazolo compounds on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Inflammation Model : In an experimental model of inflammation, pyrazole derivatives demonstrated reduced levels of inflammatory markers when compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-substituted pyrazolo[1,5-a]pyrazines?

The synthesis typically involves functionalization at position 4 of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Chlorination : Solvent-assisted thermal decomposition of precursors (e.g., 4-methoxy derivatives) to yield 4-chloropyrazolo[1,5-a]pyrazines .
  • Thioether formation : Reaction of 4-chloro intermediates with thiols (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .
  • Characterization : Post-synthetic validation via ¹H/¹³C NMR, HRMS, and elemental analysis to confirm structural integrity .

Q. How do structural modifications at position 4 influence reactivity and biological activity?

Substitution at position 4 with electron-withdrawing groups (e.g., Cl) enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., thioether formation). The 3-methylbenzylthio group introduces steric bulk and lipophilicity, which may improve membrane permeability and target binding. Comparative studies of analogs show that chlorine at position 4 increases stability and reactivity compared to bromine or methoxy groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity .
  • Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can computational methods optimize the design of pyrazolo[1,5-a]pyrazine derivatives for target selectivity?

  • Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., kinase domains). For example, fluorinated analogs of related pyrazolo[1,5-a]pyrimidines show enhanced binding to adenosine A2a receptors due to fluorine’s electronegativity and van der Waals interactions .
  • ADMET prediction : Apply Lipinski’s and Veber’s rules to assess bioavailability. Pyrazolo[1,5-a]pyrazines with molecular weight <500 Da and logP <5 generally exhibit favorable pharmacokinetics .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Case study : While 2-(4-chlorophenyl) derivatives show antiproliferative activity in some cancer models, analogs with 4-methylbenzylthio groups may lack efficacy. This discrepancy can arise from differences in cellular uptake or metabolic stability. Validate via:
  • Cellular assays : Compare IC₅₀ values in multiple cell lines (e.g., MCF-7 vs. HepG2) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .

Q. What strategies improve regioselectivity in multi-step syntheses of fused pyrazoloheterocycles?

  • Temperature control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation) .
  • Catalyst selection : Pd-catalyzed carbonylations under high pressure (e.g., 50 bar CO) enhance yield in pyrazolo[1,5-a]pyrazine carboxylate syntheses .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during heterocycle formation .

Methodological Guidance

  • Synthetic troubleshooting : If yields drop below 50%, check for moisture sensitivity in thiol reagents or optimize reaction time (e.g., 12–24 hr for thioether formation) .
  • Biological assays : Use orthogonal assays (e.g., SPR and cell-based luciferase) to confirm target engagement and reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(4-Chlorophenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine

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